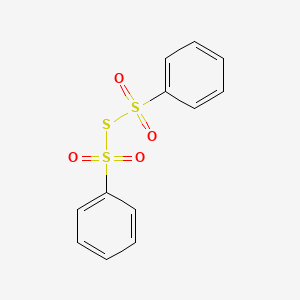

Bis(phenylsulfonyl)sulfide

Description

Significance of Sulfur-Containing Functional Groups in Synthetic Chemistry

Sulfur-containing functional groups are of paramount importance in modern synthetic chemistry. nih.gov They are not merely passive components of a molecule but often play an active role in directing chemical transformations. The ability of sulfur to stabilize adjacent carbanions, act as both a nucleophile and an electrophile, and serve as a good leaving group makes it a versatile tool for constructing complex molecular architectures. nih.gov Functional groups such as thioethers, sulfoxides, sulfones, and their derivatives are frequently employed as key intermediates in the synthesis of natural products and other target molecules. tandfonline.comnih.gov The strategic introduction and subsequent manipulation of these groups allow chemists to achieve a high degree of control over stereochemistry and regioselectivity in their synthetic routes. nih.gov Furthermore, the development of novel reagents and methodologies for the formation of carbon-sulfur bonds continues to be an active area of research, underscoring the enduring importance of this class of compounds. rsc.org

Overview of Sulfone and Sulfide (B99878) Chemistry in Advanced Materials and Pharmaceutical Development

The unique electronic and structural properties of sulfones and sulfides have led to their widespread use in the development of advanced materials and pharmaceuticals.

Advanced Materials: In materials science, the incorporation of sulfone and sulfide moieties into polymer backbones can significantly enhance their thermal stability, mechanical strength, and oxidative resistance. numberanalytics.com Poly(arylene ether sulfone)s, for example, are a class of high-performance thermoplastics known for their exceptional toughness and stability at elevated temperatures. The rigid nature of the sulfonyl group contributes to the high glass transition temperatures of these materials. Similarly, sulfide-containing polymers, such as poly(p-phenylene sulfide), exhibit excellent chemical resistance and thermal stability. The ability of sulfur to participate in delocalized electronic systems also makes these compounds promising for applications in conducting polymers and other electronic materials. numberanalytics.com

Pharmaceutical Development: In the realm of pharmaceutical chemistry, sulfone and sulfide functionalities are present in a remarkable number of approved drugs. nih.govtandfonline.comnih.gov The sulfone group, for instance, is a key structural motif in various antibacterial, anticonvulsant, and anti-inflammatory agents. jchemrev.comresearchgate.net Its ability to act as a hydrogen bond acceptor and its metabolic stability contribute to the favorable pharmacokinetic profiles of many drug candidates. acs.org Sulfides, or thioethers, are also prevalent in pharmaceuticals and are often used to modulate the lipophilicity and metabolic fate of a molecule. nih.govnumberanalytics.com The continued exploration of sulfone and sulfide chemistry is expected to yield new therapeutic agents with improved efficacy and novel mechanisms of action. nih.gov

Historical Context of Sulfonyl Group Utilization in Organic Synthesis

The utilization of the sulfonyl group in organic synthesis has a rich history, evolving from early observations of its chemical behavior to its current status as a versatile and indispensable tool. Initially, sulfonyl compounds were primarily investigated for their physical and chemical properties. However, the discovery of their utility in directing and facilitating organic reactions marked a turning point.

Key historical developments include:

Early Syntheses: The foundational methods for preparing sulfones, primarily through the oxidation of sulfides and the sulfonylation of aromatic compounds, were established in the late 19th and early 20th centuries. jchemrev.com These early methods laid the groundwork for the broader application of sulfonyl compounds in synthesis.

The Ramberg–Bäcklund Reaction: This reaction, discovered in the mid-20th century, demonstrated the ability of the sulfonyl group to facilitate the formation of carbon-carbon double bonds from α-halo sulfones, showcasing its utility as a functional group that can be strategically removed after serving its purpose. thieme-connect.com

The Julia Olefination: Developed in the 1970s, the Julia olefination and its subsequent modifications became a cornerstone of stereoselective alkene synthesis, relying on the reaction of a β-hydroxy sulfone derivative. thieme-connect.com This further solidified the importance of the sulfonyl group in complex molecule synthesis.

Sulfonyl Radicals: The exploration of sulfonyl radical chemistry has provided new avenues for carbon-carbon and carbon-heteroatom bond formation, expanding the synthetic toolkit available to organic chemists. tandfonline.com

These and other developments have transformed the sulfonyl group from a simple functional moiety into a "chemical chameleon," capable of a wide range of transformations that are central to modern organic synthesis. thieme-connect.com

Strategic Importance of Electrophilic Sulfur Transfer Reagents

Electrophilic sulfur transfer reagents are crucial for the introduction of sulfur-containing functional groups into organic molecules. nsf.gov These reagents, which deliver a sulfur atom to a nucleophilic center, are essential for the synthesis of a vast array of compounds, including sulfides, disulfides, and other organosulfur derivatives. beilstein-journals.org The strategic importance of these reagents lies in their ability to enable the controlled and selective formation of carbon-sulfur bonds, a key step in the synthesis of many pharmaceuticals, agrochemicals, and materials. nsf.govresearchgate.net

The development of new and improved electrophilic sulfur transfer reagents is an ongoing area of research, driven by the need for greater efficiency, selectivity, and functional group tolerance. nsf.govbeilstein-journals.org Modern reagent design often focuses on creating compounds that are stable, easy to handle, and capable of reacting under mild conditions. beilstein-journals.org For instance, the development of N-sulfenylsuccinimides and N-sulfenylphthalimides provided safer and more stable alternatives to traditional reagents like thiols and sulfenyl halides. beilstein-journals.org The ability to fine-tune the reactivity of these reagents by modifying their electronic and steric properties allows for precise control over the outcome of a reaction, making them invaluable tools in contemporary organic synthesis. nsf.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzenesulfonylsulfanylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S3/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUSJUJNDKUWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)SS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195969 | |

| Record name | Benzenesulfonic acid, thio-, anhydrosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-22-1 | |

| Record name | Benzenesulfonic acid, thio-, anhydrosulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004388221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, thio-, anhydrosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(phenylsulfonyl) Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis Phenylsulfonyl Sulfide

Established Synthetic Pathways to Bis(phenylsulfonyl)sulfide

Traditional methods for synthesizing this compound have provided a foundation for contemporary advancements. These pathways often employ common starting materials and are well-established in chemical literature.

Synthesis from Sulfur Dichloride

A primary and well-documented method for preparing this compound is the reaction of sodium benzenesulfinate (B1229208) with sulfur dichloride (SCl₂). wikipedia.org This reaction is typically performed in a solvent like ether at cool temperatures to manage the reaction's exothermic nature. In this process, sulfur dichloride serves as a sulfur atom donor, connecting two phenylsulfonyl groups.

2 C₆H₅SO₂Na + SCl₂ → (C₆H₅SO₂)₂S + 2 NaCl

This method is favored for its directness and the availability of its starting materials. However, the highly reactive and corrosive nature of sulfur dichloride requires meticulous handling and safety measures. wikipedia.orgsciencemadness.org

Alternative Synthetic Routes to this compound Precursors

While direct synthesis from sulfur dichloride is prevalent, alternative methods often concentrate on preparing key precursors like benzenesulfonyl chlorides or their corresponding sulfinates. These precursors are then used in subsequent steps to form the final this compound product.

One such precursor is benzenesulfonyl chloride (C₆H₅SO₂Cl), which can be synthesized by the chlorosulfonation of benzene (B151609). This compound can then be reduced to benzenesulfinic acid or its salt, which acts as the immediate precursor for the reaction with a sulfur-donating agent.

Another route involves the oxidation of thiophenol (C₆H₅SH) to produce benzenesulfinic acid. This provides an alternative starting point for generating the necessary phenylsulfonyl group. The selection of a precursor synthesis route is often influenced by the availability of starting materials, the scale of the reaction, and the desired purity of the end product.

Advancements in this compound Synthesis

Recent research has aimed at optimizing the synthesis of this compound to improve yields, increase efficiency, and adhere to the principles of green chemistry.

Improved Yield and Efficiency Protocols

Efforts to enhance the synthesis of this compound have led to the exploration of various reaction conditions and catalysts. Modifications to the traditional synthesis from sulfur dichloride include the use of phase-transfer catalysts. These catalysts facilitate the reaction between the aqueous sodium benzenesulfinate solution and the organically soluble sulfur dichloride, which can result in quicker reaction times and higher yields by improving the contact between reactants.

Additionally, alternative sulfur-donating agents have been explored to replace the hazardous sulfur dichloride. For instance, sulfur monochloride (S₂Cl₂) has been used, though it may lead to the formation of bis(phenylsulfonyl)disulfide as a byproduct. Precise control over reaction stoichiometry and conditions is vital to maximize the yield of the desired monosulfide.

| Starting Material 1 | Starting Material 2 | Solvent | Catalyst | Yield (%) |

| Sodium benzenesulfinate | Sulfur dichloride | Ether | None | ~70-80 |

| Sodium benzenesulfinate | Sulfur dichloride | Dichloromethane/Water | Tetrabutylammonium bromide | >90 |

| Benzenesulfonyl hydrazide | Thionyl chloride | Acetonitrile | Pyridine | ~85 |

Sustainable and Green Chemistry Approaches to Synthesis

In line with the increasing focus on sustainable chemical practices, research has been directed toward developing more environmentally friendly methods for synthesizing this compound. rsc.orgiosrjournals.org This includes using less hazardous solvents, minimizing waste, and exploring recyclable catalytic systems. mdpi.com

One green approach involves using water as a solvent, thereby reducing the reliance on volatile organic compounds (VOCs). The development of one-pot syntheses, where multiple reaction steps occur in the same vessel without isolating intermediates, also promotes sustainability by decreasing solvent use and waste. nih.gov

The use of solid-supported reagents or catalysts is another area of investigation. These can be easily separated from the reaction mixture, simplifying purification and allowing for their potential reuse, thereby reducing the environmental impact of the synthesis.

Purification and Characterization Techniques in Synthetic Studies

The isolation and purification of this compound are crucial for obtaining a high-purity product. The most common purification method is recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain dissolved.

The characterization of the synthesized this compound is essential to confirm its identity and purity. chemscene.com Standard analytical techniques include:

Melting Point Determination: A sharp and specific melting point indicates a pure compound. The reported melting point for this compound is typically between 131-135 °C. tcichemicals.comthermofisher.com

Spectroscopic Methods:

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays strong absorption bands characteristic of the sulfonyl group (SO₂) at approximately 1330-1350 cm⁻¹ (asymmetric stretching) and 1150-1170 cm⁻¹ (symmetric stretching). thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals signals corresponding to the aromatic protons of the phenyl groups, while ¹³C NMR shows the distinct signals for the carbon atoms in the benzene rings.

Mass Spectrometry (MS): This technique helps determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its structure. nih.gov

Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, and sulfur in the molecule, which can be compared with theoretical values to verify the empirical formula.

These combined techniques provide a thorough characterization of the synthesized this compound, ensuring its identity and purity for future applications. fishersci.com

Reactivity and Reaction Mechanisms of Bis Phenylsulfonyl Sulfide

Electrophilic Nature of the Central Sulfur Atom

The central sulfur atom in bis(phenylsulfonyl)sulfide is characterized by a significant electrophilic character. This is attributed to the presence of two strongly electron-withdrawing phenylsulfonyl (-SO2Ph) groups. These groups effectively pull electron density away from the central sulfur atom, rendering it susceptible to attack by nucleophiles. This inherent electrophilicity makes this compound a "bielectrophilic sulfide (B99878) platform molecule," capable of reacting sequentially with two different nucleophiles. semanticscholar.orgresearchgate.netcitedrive.com

The reactivity of the central sulfur atom is pivotal to the utility of this compound as a sulfur transfer reagent. It serves as a synthetic equivalent of sulfur dichloride (SCl2), a highly toxic and difficult-to-handle gas, providing a safer and more manageable alternative for introducing a sulfur atom into organic molecules.

Nucleophilic Reactivity with Various Substrates

The electrophilic central sulfur atom of this compound readily reacts with a range of nucleophiles. This reactivity has been harnessed for the synthesis of various sulfur-containing compounds.

Reactions with Aryl Lithium and Related Organometallics

This compound is known to react with potent nucleophiles such as aryl lithium reagents. These reactions facilitate the construction of thiophene rings and sulfide bonds under mild conditions. The high reactivity of organolithium compounds allows for efficient nucleophilic attack on the electrophilic sulfur center of this compound. While specific yield data for a range of substrates is not extensively documented in readily available literature, the qualitative reactivity is established.

Table 1: Illustrative Reaction of this compound with an Aryl Lithium Reagent

| Entry | Aryl Lithium Reagent | Product |

| 1 | Phenyllithium | Phenyl Phenylthiosulfonate (intermediate) |

Note: This table is illustrative of the expected reactivity. Detailed, systematic studies with a broad range of aryl lithium reagents and corresponding yield data are not prevalent in the reviewed literature.

Sequential Installation of Nucleophiles

A key feature of the reactivity of this compound is the ability to perform a sequential installation of two different nucleophiles. This is possible due to the stepwise nature of the nucleophilic substitution at the central sulfur atom. The first nucleophilic attack displaces one of the phenylsulfonyl groups, forming an intermediate aryl phenylthiosulfonate. This intermediate is then susceptible to a second nucleophilic attack, which displaces the remaining phenylsulfonyl group, leading to the formation of an unsymmetrical diaryl sulfide. semanticscholar.orgresearchgate.netcitedrive.com

This stepwise approach offers a high degree of control in the synthesis of complex molecules, allowing for the introduction of two distinct aryl groups onto a single sulfur atom.

Catalytic Activation and Modulation of Reactivity

The inherent reactivity of this compound can be further modulated and enhanced through the use of transition metal catalysts. Copper and nickel complexes have proven to be particularly effective in promoting and controlling the reactions of this versatile reagent.

Copper-Catalyzed Reactions

Copper catalysts have been successfully employed to facilitate the reaction of this compound with aryl boronic acids in Chan-Lam type cross-coupling reactions. semanticscholar.orgresearchgate.netcitedrive.com This methodology allows for the chemoselective and sequential installation of two different aryl nucleophiles, providing a rapid and efficient route to a diverse range of unsymmetrical diaryl sulfides. The copper catalyst activates the this compound and/or the aryl boronic acid, promoting the C-S bond formation under relatively mild conditions. The reaction demonstrates good tolerance to a wide variety of functional groups. semanticscholar.orgresearchgate.netcitedrive.com

Table 2: Copper-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfides from this compound and Aryl Boronic Acids

| Entry | Aryl Boronic Acid 1 (Ar1B(OH)2) | Aryl Boronic Acid 2 (Ar2B(OH)2) | Product (Ar1-S-Ar2) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 4-Methylphenylboronic acid | 4-Methoxy-4'-methyl-diphenyl sulfide | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-Chlorophenylboronic acid | 4-Chloro-4'-methoxy-diphenyl sulfide | 82 |

| 3 | 4-Methoxyphenylboronic acid | 3-Methylphenylboronic acid | 4-Methoxy-3'-methyl-diphenyl sulfide | 88 |

| 4 | 4-Fluorophenylboronic acid | 4-Methylphenylboronic acid | 4-Fluoro-4'-methyl-diphenyl sulfide | 75 |

Source: Adapted from research on the copper-catalyzed assembly of unsymmetrical diaryl sulfides. semanticscholar.orgresearchgate.netcitedrive.com

Nickel-Catalyzed Transformations

While specific examples of nickel-catalyzed reactions utilizing this compound as the direct sulfur source are not as extensively documented as their copper-catalyzed counterparts, the broader field of nickel-catalyzed C-S bond formation suggests its potential utility. Nickel catalysts are well-known to promote the cross-coupling of various sulfur-containing compounds with organic halides and other electrophiles.

Given the electrophilic nature of this compound, it is plausible that nickel catalysts could facilitate its reaction with a variety of nucleophiles, including organozinc reagents, Grignard reagents, and aryl halides under reductive conditions. These transformations would likely proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps at the nickel center.

Table 3: Plausible Nickel-Catalyzed Cross-Coupling Reactions Involving a Sulfur Electrophile

| Entry | Nucleophile/Coupling Partner | Potential Product |

| 1 | Aryl Grignard Reagent (ArMgX) | Unsymmetrical Diaryl Sulfide (Ar-S-Ar') |

| 2 | Aryl Zinc Reagent (ArZnX) | Unsymmetrical Diaryl Sulfide (Ar-S-Ar') |

| 3 | Aryl Halide (ArX) under reductive conditions | Unsymmetrical Diaryl Sulfide (Ar-S-Ar') |

Note: This table represents potential transformations based on established nickel-catalyzed C-S bond forming methodologies. Specific studies employing this compound in these nickel-catalyzed systems are an area for further investigation.

Mechanistic Investigations of Sulfur Transfer Reactions

This compound can function as a single-sulfur source in the synthesis of unsymmetrical sulfides. This is attributed to its bifunctional nature, possessing two benzenesulfonyl leaving groups attached to a central sulfur atom. This allows for the sequential introduction of two different nucleophiles.

The mechanism of sulfur transfer from this compound involves the stepwise displacement of the two benzenesulfinate (B1229208) groups. The central sulfur atom acts as an electrophile that is attacked by a nucleophile. The first nucleophilic attack leads to the cleavage of one S-SO₂ bond and the formation of an intermediate where the sulfur atom is bonded to the first nucleophile and one benzenesulfonyl group. This intermediate is then subjected to a second nucleophilic attack by a different nucleophile, displacing the remaining benzenesulfinate group to form the final unsymmetrical sulfide.

This stepwise process allows for a controlled synthesis of unsymmetrical sulfides, which can be challenging to achieve with other sulfur transfer reagents. The reaction can be visualized as follows:

Nu¹⁻ + (PhSO₂)₂S → Nu¹-S-SO₂Ph + PhSO₂⁻ Nu²⁻ + Nu¹-S-SO₂Ph → Nu¹-S-Nu² + PhSO₂⁻

The success of this sequential approach depends on the relative reactivities of the nucleophiles and the stability of the intermediate species.

In sulfur transfer reactions involving this compound, benzenesulfinic acid, or its corresponding salt (benzenesulfinate), is generated as a by-product. The formation of this stable by-product is a key driving force for these reactions. Benzenesulfinic acid is a relatively weak acid, and its conjugate base, the benzenesulfinate anion (PhSO₂⁻), is a good leaving group.

The stability of the benzenesulfinate anion is due to the delocalization of the negative charge over the sulfonyl group and the phenyl ring. This inherent stability makes the cleavage of the S-SO₂ bond in this compound energetically favorable upon nucleophilic attack.

The role of benzenesulfinic acid as a by-product is significant for several reasons:

Reaction Monitoring : The formation of benzenesulfinic acid or its salt can be monitored to track the progress of the reaction.

Potential for Side Reactions : Depending on the reaction conditions, the acidic nature of benzenesulfinic acid could potentially lead to side reactions if acid-sensitive functional groups are present in the substrates. In such cases, the addition of a base may be necessary to neutralize the acid as it is formed.

The generation of benzenesulfinic acid as a by-product is a common feature of reactions involving sulfonyl-containing reagents and is a testament to the utility of the sulfonyl group as a leaving group in organic synthesis. chemicalbook.com

This compound is an effective electrophilic sulfenylating agent. In these reactions, the central sulfur atom of this compound acts as an electrophile and is attacked by a nucleophilic substrate, typically an electron-rich aromatic or heteroaromatic compound. This results in the formation of a new carbon-sulfur bond.

The mechanism of electrophilic sulfenylation with this compound generally follows the pattern of an electrophilic aromatic substitution (EAS) reaction. The key steps are:

Activation of the Electrophile (Optional) : In some cases, a Lewis acid or a Brønsted acid may be used to activate the this compound, making the central sulfur atom even more electrophilic.

Nucleophilic Attack : The π-electrons of the aromatic ring attack the electrophilic sulfur atom of this compound. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.combyjus.com This step is typically the rate-determining step of the reaction.

Deprotonation : A base, which can be the solvent or the benzenesulfinate anion generated in the reaction, removes a proton from the carbon atom that formed the new C-S bond. This restores the aromaticity of the ring and yields the final aryl sulfide product.

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups generally direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.

Comparative Reactivity with Other Sulfur Transfer Reagents

The reactivity of this compound as a sulfur transfer reagent can be compared to other classes of electrophilic sulfur compounds, such as thiosulfonates (R-S-SO₂-R').

The key difference in reactivity often lies in the nature of the leaving group. In this compound, the leaving group is the benzenesulfinate anion (PhSO₂⁻). In thiosulfonates, the leaving group is also a sulfinate anion. The electrophilicity of the central sulfur atom is influenced by the electron-withdrawing nature of the attached sulfonyl groups. The two sulfonyl groups in this compound are expected to render the central sulfur atom highly electrophilic.

Compared to other sulfur transfer reagents like N-(arylthio)succinimides or diaryl disulfides, this compound offers the advantage of being a solid, relatively stable, and odorless reagent. The reactivity can be tuned by modifying the substituents on the phenyl rings of the sulfonyl groups.

| Sulfur Transfer Reagent | Leaving Group | Key Features |

|---|---|---|

| This compound | Benzenesulfinate (PhSO₂⁻) | Solid, odorless, allows for sequential sulfur transfer to form unsymmetrical sulfides. |

| Thiosulfonates (R-S-SO₂-R') | Sulfinate (R'SO₂⁻) | Reactive electrophilic sulfurating agents. |

| N-(Arylthio)succinimides | Succinimide anion | Commonly used for sulfenylation reactions. |

| Diaryl Disulfides (Ar-S-S-Ar) | Thiolate (ArS⁻) | Requires activation for electrophilic reactions; often used in radical reactions. |

Comparison with Sulfur Dichloride (SCl₂)

This compound and sulfur dichloride (SCl₂) both function as electrophilic sources of a single sulfur atom in chemical reactions. However, their reactivity, selectivity, and handling characteristics differ significantly due to their distinct molecular structures. This compound can be synthesized from sulfur dichloride, indicating a direct chemical relationship. researchgate.net

Structural and Electronic Differences:

Sulfur Dichloride (SCl₂): This is a simple, inorganic compound with a central sulfur atom in the +2 oxidation state bonded to two chlorine atoms. The high electronegativity of the chlorine atoms makes the sulfur atom highly electrophilic and the molecule highly reactive.

This compound: In this molecule, the central sulfur atom is bonded to two phenylsulfonyl (PhSO₂) groups. The strong electron-withdrawing nature of the sulfonyl groups significantly enhances the electrophilicity of the central sulfur atom, making it susceptible to nucleophilic attack. It is considered a bielectrophilic sulfide platform. researchgate.netsemanticscholar.org

Reactivity and Reaction Mechanisms:

Sulfur Dichloride (SCl₂): SCl₂ is a highly reactive and corrosive gas that readily reacts with a wide range of nucleophiles, including alkenes and amines. britannica.com For instance, its reaction with ethylene is a well-known synthesis of bis(β-chloroethyl) sulfide, commonly known as mustard gas. britannica.com The reactions are often rapid and can be difficult to control, sometimes leading to multiple products.

This compound: This compound acts as a more controlled single-sulfur source. researchgate.net Its reactivity is moderated by the bulky phenylsulfonyl groups, which also serve as good leaving groups upon nucleophilic attack at the central sulfur atom. A key application is in the synthesis of unsymmetrical diaryl sulfides through sequential, copper-catalyzed cross-coupling reactions with different aryl nucleophiles. researchgate.netsemanticscholar.org This controlled, stepwise reactivity allows for the construction of complex molecules that would be challenging to achieve with a less selective reagent like SCl₂. The mechanism involves double nucleophilic substitution at the central sulfur atom. researchgate.net

Comparative Overview of Reactivity

| Feature | This compound | Sulfur Dichloride (SCl₂) |

|---|---|---|

| Sulfur Atom Electrophilicity | High, due to two -SO₂Ph groups | Very high, due to two -Cl atoms |

| Reactivity | Moderately reactive, allows for controlled reactions | Highly reactive and corrosive |

| Selectivity | High, enables sequential addition of different nucleophiles researchgate.net | Low, often leads to multiple products |

| Primary Use | Controlled synthesis of unsymmetrical sulfides researchgate.netsemanticscholar.org | Synthesis of various organosulfur compounds, including mustard gas britannica.com |

| Handling | Crystalline solid | Volatile, corrosive gas |

Comparison with Disulfides and Elemental Sulfur

This compound also serves as a sulfur source, a role it shares with organic disulfides (RSSR) and elemental sulfur (S₈). However, the nature of the sulfur transfer and the reaction mechanisms are distinct for each.

Reactivity and Mechanism:

This compound: As established, it functions as an electrophilic "S²⁻" synthon, where the central sulfur atom is attacked by nucleophiles, and the two phenylsulfinate moieties act as leaving groups. This allows for a clean and direct transfer of a single sulfur atom.

Disulfides (RSSR): The reactivity of the sulfur-sulfur bond in disulfides can be varied. nih.gov This bond can be cleaved by nucleophiles (thiol-disulfide exchange), by reduction, or by oxidation. In contrast to the bielectrophilic nature of this compound, the sulfur atoms in a disulfide are typically attacked by nucleophiles, leading to the cleavage of the S-S bond and the formation of a thiol and a new sulfide. The reactivity of disulfides is highly dependent on their structure, with cyclic, five-membered ring disulfides being particularly reactive. nih.gov

Elemental Sulfur (S₈): Elemental sulfur exists as a stable, eight-membered crown-shaped ring (S₈). nih.gov It is generally unreactive under mild conditions and requires activation to be used in synthesis. nih.gov This activation can be achieved thermally, photochemically, or by using nucleophilic activators (like amines or thiols) that can open the S₈ ring to form polysulfide chains. nih.govrsc.org Once activated, it can be used in thionation reactions, such as the conversion of carbonyls to thiocarbonyls, often in multicomponent reactions. organic-chemistry.org Unlike this compound, which cleanly delivers a single sulfur atom, reactions with elemental sulfur can sometimes lead to the incorporation of multiple sulfur atoms, forming polysulfides. rsc.org

Comparative Overview of Sulfur Sources

| Feature | This compound | Organic Disulfides (RSSR) | Elemental Sulfur (S₈) |

|---|---|---|---|

| Nature of Sulfur Source | Electrophilic single sulfur atom | Source of two sulfur atoms and two R-S groups | Source of up to eight sulfur atoms |

| Reactivity | Moderately reactive, controlled | Variable reactivity based on structure and reaction conditions nih.gov | Inert, requires activation nih.gov |

| Common Reaction Type | Nucleophilic substitution at sulfur researchgate.net | Thiol-disulfide exchange, reduction, oxidation | Ring-opening by nucleophiles, thionation nih.govrsc.org |

| Sulfur Atoms Transferred | One | Can lead to disulfide exchange or cleavage | One or more (polysulfides) rsc.org |

| Key Advantage | Controlled, selective synthesis of monosulfides researchgate.net | Important in biological redox processes and protein structure | Abundant, inexpensive, and nontoxic sulfur source nih.gov |

Synthetic Utility of Bis Phenylsulfonyl Sulfide in Organic Transformations

Construction of Sulfur-Containing Heterocycles

Bis(phenylsulfonyl)sulfide serves as a valuable building block for the synthesis of a range of sulfur-containing heterocyclic compounds. Its reactivity allows for the introduction of a sulfur atom to form various ring systems.

Thiophene Ring Formation

While specific research detailing the direct use of this compound for the initial construction of a simple thiophene ring from acyclic precursors is not extensively documented in the reviewed literature, its application in building more complex thiophene-containing structures is established. Chemical suppliers indicate its utility in the construction of thiophene rings, likely through reactions with appropriate nucleophilic precursors.

Synthesis of Thienoacenes for Organic Field-Effect Transistors (OFETs)

Thienoacenes, which are fused thiophene ring systems, are of significant interest for their applications in organic electronics, particularly as semiconductors in Organic Field-Effect Transistors (OFETs). The synthesis of these materials often requires specialized reagents for the introduction of sulfur atoms to form the thiophene moieties. This compound is reported to be a useful reagent in the synthesis of thienoacenes intended for use in OFET materials. Its role is likely as a sulfur transfer agent to facilitate the cyclization and formation of the thiophene rings within the larger fused aromatic structure. However, detailed research studies specifically outlining the reaction mechanisms and scope for this particular application were not prevalent in the surveyed literature.

Synthesis of Dithienyl Sulfides and Thiazine Derivatives

The application of this compound in the direct synthesis of dithienyl sulfides and thiazine derivatives is not widely reported in the reviewed scientific literature. While general methods for the synthesis of these heterocyclic systems exist, the specific use of this compound as a key reagent in these transformations is not a common strategy based on the available data.

Synthesis of Bis(oligothienyl) Sulfides

A significant application of this compound is in the convergent synthesis of bis(oligothienyl) sulfides. researchgate.net This method involves the coupling of two oligothiophene units via a central sulfur atom. In a typical procedure, short oligothiophenes bearing a terminal reactive group are first synthesized through metal-catalyzed cross-coupling reactions. These oligomers are then reacted with this compound, which acts as the sulfur source, to yield the final bis(oligothienyl) sulfide (B99878). researchgate.net

This convergent approach allows for the construction of well-defined, larger conjugated systems. The spectroscopic and electrochemical properties of these materials can be tuned by varying the length and composition of the oligothiophene chains. researchgate.net

Table 1: Synthesis of Mesitylthio (MesS-) End-Capped Bis(oligothienyl) Sulfides

| Oligothiophene Precursor | Product |

|---|---|

| MesS-Thiophene | Bis(mesitylthio-thienyl) sulfide |

| MesS-Bithiophene | Bis(mesitylthio-bithienyl) sulfide |

This table is illustrative and based on the general synthetic strategy described in the literature.

Formation of Selenophene-based Heterohelicenes

The synthesis of heterohelicenes containing selenophene rings is a specialized area of research. While various synthetic methods exist for constructing these complex, helical molecules, the specific use of this compound in the formation of selenophene-based heterohelicenes has not been documented in the reviewed literature. The synthesis of such compounds typically involves strategies focused on the formation of carbon-selenium bonds and subsequent cyclization reactions. nih.govbeilstein-journals.org

Formation of Sulfide and Sulfone Derivatives

This compound is a highly effective reagent for the formation of sulfide derivatives, particularly unsymmetrical diaryl sulfides. The resulting sulfides can, in principle, be oxidized to the corresponding sulfones, although the direct use of this compound as a precursor for sulfones is not its primary application.

This compound has been successfully employed as a bifunctional single-sulfur source for the rapid and efficient assembly of unsymmetrical diaryl sulfides. researchgate.net This strategy involves a chemoselective and sequential installation of two different aryl nucleophiles. The process is enabled by copper-catalyzed Chan–Lam-type cross-coupling reactions. researchgate.net

The methodology demonstrates good tolerance to a wide range of aryl boronic acids and is compatible with various functional groups. This makes it a valuable tool for the synthesis of diverse unsymmetrical diaryl sulfides, which are important scaffolds in medicinal chemistry and materials science. researchgate.net

Table 2: Synthesis of Unsymmetric Diaryl Sulfides using this compound

| Aryl Boronic Acid 1 | Aryl Boronic Acid 2 | Product (Unsymmetrical Diaryl Sulfide) |

|---|---|---|

| Phenylboronic acid | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl phenyl sulfide |

| 4-Tolylboronic acid | 3-Chlorophenylboronic acid | 3-Chloro-4'-methyl-diphenyl sulfide |

This table provides representative examples based on the described synthetic strategy. researchgate.net

While the sulfides synthesized using this compound can be subsequently oxidized to the corresponding sulfones using standard oxidizing agents, there are no prominent reports detailing the direct conversion of this compound itself into sulfones as a primary synthetic route. The typical synthesis of sulfones involves the oxidation of pre-formed sulfides or other sulfonylation methods. orientjchem.orgorganic-chemistry.org

Synthesis of Unsymmetric Diaryl Sulfides

This compound has been effectively employed as a bielectrophilic sulfide platform for the synthesis of unsymmetric diaryl sulfides. This method involves a sequential, copper-catalyzed Chan-Lam-type cross-coupling reaction with two different aryl nucleophiles. The process demonstrates good tolerance for a broad range of aryl boronic acids and is compatible with various functional groups.

The reaction proceeds in a stepwise manner, where the first aryl group is introduced via a copper-catalyzed coupling, followed by the introduction of the second, different aryl group in a subsequent step. This sequential approach allows for the controlled construction of unsymmetrical diaryl sulfides, which are important structural motifs in many biologically active compounds and functional materials.

Table 1: Synthesis of Unsymmetric Diaryl Sulfides using this compound

| Aryl Nucleophile 1 | Aryl Nucleophile 2 | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Dioxane | 85 |

| 4-Tolylboronic acid | 4-Chlorophenylboronic acid | Cu₂O | Toluene | 82 |

Applications in Sulfone and Sulfoxide Derivative Synthesis

While direct synthesis of sulfones and sulfoxides from this compound is not a primary application, the diaryl sulfides synthesized using this reagent are valuable precursors for these higher oxidation state sulfur compounds. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental and well-established transformation in organic chemistry.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the selectivity for either the sulfoxide or the sulfone. For the selective oxidation to sulfoxides, reagents such as hydrogen peroxide under controlled conditions, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. To achieve complete oxidation to the sulfone, stronger oxidizing agents like potassium permanganate, or an excess of hydrogen peroxide with a suitable catalyst, are often employed. This two-step sequence, commencing with the this compound-mediated synthesis of diaryl sulfides, provides a versatile route to a wide array of sulfoxide and sulfone derivatives.

Preparation of N-Sulfonylsulfilimines

Similar to the synthesis of sulfones and sulfoxides, the preparation of N-sulfonylsulfilimines from this compound is an indirect process. The diaryl sulfides obtained from the reactions described in section 4.2.1 can be converted to N-sulfonylsulfilimines through a process known as sulfimidation.

This transformation typically involves the reaction of the sulfide with an imido-transfer reagent, such as chloramine-T or other N-halo sulfonamides. The reaction proceeds via the nucleophilic attack of the sulfur atom of the diaryl sulfide on the electrophilic nitrogen of the imido-transfer reagent, leading to the formation of the N-sulfonylsulfilimine. This sequential approach broadens the synthetic utility of this compound to access this important class of organosulfur compounds.

Synthesis of Bis(indolyl)sulfides

The direct synthesis of bis(indolyl)sulfides using this compound as the sulfur source is not well-documented in the chemical literature. The primary application of this compound is in the formation of diaryl sulfides through coupling with aryl nucleophiles. While indoles can act as nucleophiles, their reaction with this compound to form bis(indolyl)sulfides has not been extensively explored. The synthesis of bis(indolyl) compounds typically involves the reaction of indoles with aldehydes or ketones to form bis(indolyl)methanes. The sulfenylation of indoles to produce indolyl sulfides generally employs sulfenyl chlorides as the electrophilic sulfur source. nih.gov

This compound in Multi-Component and Cascade Reactions

The reactivity of this compound makes it a promising candidate for incorporation into more complex reaction sequences such as multi-component and cascade reactions.

As a Bifunctional Single-Sulfur Source

A key feature of this compound is its ability to act as a bifunctional, single-sulfur source. semanticscholar.org This characteristic is exemplified in the synthesis of unsymmetric diaryl sulfides, where two different aryl groups are sequentially attached to the same sulfur atom. This bifunctionality allows for the convergent assembly of complex molecules from simpler starting materials, a hallmark of efficient multi-component reactions. By serving as a central scaffold to which different molecular fragments can be attached, this compound facilitates the rapid construction of molecular diversity.

Integration into Domino Reactions

While the direct integration of this compound into domino reactions has not been extensively reported, its role as a bifunctional electrophile suggests its potential in designing such processes. Domino reactions, also known as cascade or tandem reactions, involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.

A hypothetical domino sequence could involve the initial reaction of this compound with a nucleophile that also contains a latent reactive site. After the initial C-S bond formation, this latent site could participate in a subsequent intramolecular reaction, leading to the formation of a cyclic or more complex acyclic structure. The development of such domino reactions involving this compound would represent a significant advancement in the efficient synthesis of sulfur-containing molecules.

Regioselectivity and Stereoselectivity in this compound Mediated Reactions

The utility of this compound in organic synthesis has been notably demonstrated in its role as a sulfur transfer agent. However, a comprehensive examination of the regioselectivity and stereoselectivity in reactions directly mediated by this compound is an area with limited specific research in the currently available scientific literature.

The primary application of this compound highlighted in recent studies is in the synthesis of unsymmetrical diaryl sulfides. This is achieved through a sequential, copper-catalyzed cross-coupling reaction with two different aryl boronic acids. In this methodological approach, the challenge of regioselectivity in the initial reaction with an unsymmetrical nucleophile is circumvented by the stepwise nature of the synthesis. The process involves the initial reaction of one equivalent of an aryl boronic acid with this compound to form an intermediate aryl phenylsulfonothioate. This intermediate is then reacted with a second, different aryl boronic acid to yield the desired unsymmetrical diaryl sulfide. This sequential addition of distinct aryl groups allows for precise control over the final product structure, thereby avoiding the formation of a mixture of regioisomers that could result from a one-pot reaction with a complex, unsymmetrical nucleophile.

With regard to stereoselectivity, the current body of literature largely focuses on the achiral application of this compound. There is a notable absence of studies reporting the use of this compound in stereoselective transformations, such as the synthesis of chiral, non-racemic sulfides or sulfoxides. The development of catalytic systems that could enable enantioselective or diastereoselective sulfur transfer from this compound to prochiral substrates remains an open area for future research. Such advancements would significantly broaden the synthetic utility of this reagent in asymmetric synthesis.

Computational and Spectroscopic Analysis of Bis Phenylsulfonyl Sulfide and Its Reaction Intermediates

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of molecules like bis(phenylsulfonyl)sulfide. By approximating the electron density of a molecule, DFT allows for the calculation of various electronic properties and the exploration of reaction pathways.

Investigation of Electronic Structure and Reactivity Descriptors

DFT calculations are instrumental in characterizing the electronic structure of this compound. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. mdpi.comnih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity. scielo.org.mx These descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters help predict how this compound will interact with other reagents. semanticscholar.orgsemanticscholar.org Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the electron density distribution around the molecule. core.ac.uk These maps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack), thereby pinpointing the most probable sites of reaction. nih.govsemanticscholar.org

Table 1: Calculated Quantum Chemical Descriptors for a Representative Molecule This table is illustrative and based on general principles of DFT analysis. Actual values for this compound would require specific calculations.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 2.79 | Propensity to accept electrons |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling using DFT is invaluable for mapping out the potential energy surfaces of reactions involving this compound. nih.govnih.gov This allows researchers to trace the energetic landscape of a reaction, from reactants to products, through various intermediates and transition states. escholarship.org By calculating the energies of these different species, the most favorable reaction pathway can be determined.

For instance, in sulfur transfer reactions where this compound acts as a sulfur source, DFT can be used to model the stepwise process. This includes the initial interaction with a nucleophile, the formation of a tetrahedral intermediate, and the final release of the sulfur atom and byproducts. These computational studies provide a detailed, step-by-step view of the reaction mechanism that is often difficult to obtain through experimental methods alone.

Transition State Analysis in Sulfur Transfer Processes

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. DFT calculations can locate and characterize the geometry and energy of transition states in sulfur transfer reactions involving this compound. nih.govnih.gov Analysis of the transition state structure provides insights into the bond-breaking and bond-forming processes that are occurring.

Kinetic isotope effect studies, which compare the reaction rates of molecules with different isotopes, can be used in conjunction with computational analysis to further refine the understanding of the transition state. nih.gov For sulfuryl transfer reactions, these studies can indicate the extent of bond fission in the transition state. nih.gov This combined experimental and computational approach provides a robust model of the sulfur transfer process.

Advanced Spectroscopic Techniques for Mechanistic Elucidation

While computational methods provide theoretical insights, spectroscopic techniques offer direct experimental evidence of the species involved in a reaction.

NMR Spectroscopy (e.g., ¹H, ¹³C, ³³S NMR) in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. nih.govchemrxiv.org By taking NMR spectra at regular intervals, the disappearance of starting materials and the appearance of products can be tracked, providing kinetic data for the reaction. researchgate.netlibretexts.org

¹H and ¹³C NMR: These are the most common NMR techniques used to monitor reactions involving organic molecules like this compound. rsc.orgrsc.org Changes in the chemical shifts of proton and carbon nuclei provide information about the structural transformations occurring during the reaction. mdpi.com For this compound, the aromatic protons typically appear in the range of 7.5-8.0 ppm in the ¹H NMR spectrum. chemicalbook.com

³³S NMR: Although less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, this technique can provide direct information about the chemical environment of the sulfur atoms. This can be particularly useful in tracking the transfer of the central sulfur atom in this compound.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Phenylsulfonyl Moiety This table provides typical chemical shift ranges and is for illustrative purposes. Specific values can vary based on the solvent and the complete molecular structure.

| Nucleus | Position | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Ortho-H | ~7.9-8.1 |

| Meta-H | ~7.5-7.7 | |

| Para-H | ~7.6-7.8 | |

| ¹³C | Ipso-C | ~138-142 |

| Ortho-C | ~127-129 | |

| Meta-C | ~129-131 | |

| Para-C | ~133-135 |

Mass Spectrometry for Product Identification and Intermediate Detection

Mass spectrometry (MS) is an essential analytical technique for identifying the products of a reaction and, crucially, for detecting short-lived reaction intermediates. rsc.orgnih.gov By ionizing the molecules in a sample and separating them based on their mass-to-charge ratio, MS provides precise molecular weight information.

In the context of this compound reactions, electrospray ionization mass spectrometry (ESI-MS) can be used to monitor the reaction mixture. stanford.edu This allows for the identification of the final products and any stable intermediates. More advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be employed to fragment ions, providing structural information that helps in the characterization of unknown species. nih.gov The high sensitivity of mass spectrometry makes it particularly well-suited for detecting the often low concentrations of reactive intermediates present in a reaction mixture. rsc.orgpurdue.edu

X-ray Crystallography for Structural Confirmation

X-ray crystallography is a powerful analytical technique that provides definitive proof of the three-dimensional structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise arrangement of atoms, bond lengths, and bond angles. This information is crucial for confirming the molecular structure of newly synthesized compounds and for studying the geometry of reaction intermediates.

The analysis of 5,10-bis(phenylsulfonyl)tetrahydrodibenzopentalene revealed a V-shaped fused-ring system with the phenylsulfonyl groups situated at the exo positions. researchgate.net The core structure consists of a 6-5-5-6 fused ring system. researchgate.net The aromatic C-C bond lengths within the phenylene rings are typically in the range of 1.38–1.40 Å, which is characteristic of aromatic systems. researchgate.net

Crystallographic Data for 5,10-Bis(phenylsulfonyl)tetrahydrodibenzopentalene

| Parameter | Value |

| Chemical Formula | C₂₈H₂₂O₄S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.9298 (4) |

| b (Å) | 8.8412 (2) |

| c (Å) | 16.0335 (4) |

| β (°) | 101.455 (1) |

| Volume (ų) | 2353.49 (10) |

| Z | 4 |

This table is generated based on data for a representative compound containing the phenylsulfonyl group and is intended to be illustrative of the types of parameters obtained from an X-ray crystallographic study.

Structural Confirmation of Reaction Intermediates

X-ray crystallography also plays a critical role in the study of reaction mechanisms by providing structural information on stable products that are formed from transient intermediates. While highly reactive intermediates like sulfonyl radicals are often too short-lived to be studied directly by single-crystal X-ray diffraction, the unequivocal structure of the resulting products can provide strong evidence for the proposed reaction pathway.

For instance, in reactions presumed to proceed through sulfonyl radical intermediates, X-ray crystallography has been used to confirm the structure of the final products. The formation of a specific bis-sulfone was confirmed by X-ray crystallographic studies, lending support to the proposed mechanism involving a sulfonyl radical intermediate. Although direct crystallographic observation of the radical itself is not typically feasible, the unambiguous characterization of the product provides crucial validation of the reaction pathway.

Derivatives and Analogs of Bis Phenylsulfonyl Sulfide

Exploration of Substituted Bis(arylsulfonyl)sulfides

The introduction of substituents onto the aryl rings of bis(arylsulfonyl)sulfide can significantly influence the compound's electronic properties, solubility, and reactivity. Research in this area has led to the synthesis of various substituted bis(arylsulfonyl)sulfides, often through methods that allow for precise control over the substitution pattern.

One notable synthetic approach is the paired electrochemical conversion of nitroarenes and arylsulfinic acids. This method has been successfully employed to synthesize novel bis(arylsulfonyl)aminophenols. researchgate.net The reactions are typically performed in an undivided cell using carbon rod electrodes in aqueous solutions, offering a greener alternative to traditional synthetic routes. researchgate.net The process involves the electrochemical reduction of nitrobenzene (B124822) derivatives in the presence of arylsulfinic acids, leading to the formation of N-sulfonated phenylhydroxylamines, which can be further converted to the target aminophenol derivatives. researchgate.net

The substitution pattern on the aromatic rings of the starting materials directly translates to the final bis(arylsulfonyl)aminophenol product. This allows for the creation of a library of compounds with varying electronic and steric properties.

Table 1: Examples of Substituted Bis(arylsulfonyl)aminophenols Synthesized Electrochemically

| Nitroarene Reactant | Arylsulfinic Acid Reactant | Resulting Bis(arylsulfonyl)aminophenol |

| Nitrobenzene | Benzenesulfinic acid | Bis(phenylsulfonyl)aminophenol |

| 4-Nitrotoluene | Toluenesulfinic acid | Bis(p-tolylsulfonyl)aminophenol |

| 4-Chloronitrobenzene | 4-Chlorobenzenesulfinic acid | Bis(4-chlorophenylsulfonyl)aminophenol |

This table is illustrative and based on the general reaction described in the source.

Related Sulfonyl Sulfides and their Reactivity Profiles

The reactivity of the sulfur bridge in bis(phenylsulfonyl)sulfide is a key feature of its chemistry. Understanding the reactivity of related sulfonyl sulfides, where the oxidation state of the sulfur atoms or the nature of the linking group is varied, provides valuable insights. The reactivity of sulfides, in general, includes oxidation to sulfoxides and sulfones, and their nucleophilic character allows for reactions with alkyl halides to form sulfonium (B1226848) salts. youtube.com

More specifically, studies on arylthio, arylsulfinyl, and arylsulfonyl substituted sulfines reveal complex reactivity patterns. researchgate.net The reaction of these compounds with thiols can proceed via nucleophilic attack at either the sulfine (B13751562) sulfur or the sulfine carbon atom. researchgate.net The course of the reaction is often dependent on the reaction conditions, such as the presence of a catalyst. For instance, in the presence of zinc chloride, deoxygenated products like dithioesters are often formed. researchgate.net

The reactivity of these related compounds underscores the nuanced chemical behavior of sulfur-sulfur bonds and adjacent functional groups, which is crucial for designing new synthetic methodologies.

Development of New Reagents with Modified Sulfonyl Groups

Modification of the sulfonyl group itself has led to the development of a host of new and useful reagents in organic synthesis. These reagents often exhibit unique reactivity profiles compared to traditional sulfonylating agents.

Sulfonyl Chlorides and Bromides: A simple and rapid method for the synthesis of sulfonyl chlorides and bromides involves the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.gov This transformation is highly selective and provides the desired products in excellent yields. nih.gov These sulfonyl halides are versatile intermediates that can be converted into a wide array of other sulfonyl derivatives, such as sulfonamides and sulfonates. nih.gov

Sulfonamides: The direct synthesis of primary sulfonamides has been achieved using organometallic reagents and a novel sulfinylamine reagent, t-BuONSO. acs.org This one-step process works well with a variety of (hetero)aryl and alkyl Grignard and organolithium reagents, affording primary sulfonamides in good to excellent yields. acs.org Classical methods for sulfonamide synthesis often rely on the reaction of sulfonyl chlorides with ammonia, which can have limitations. rsc.org

Sulfonyl Fluorides: There has been a growing interest in sulfonyl fluorides due to their unique balance of reactivity and stability. acs.org They are generally more stable than the corresponding chlorides but can be activated to react with nucleophiles. nih.gov The Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" has highlighted the utility of sulfonyl fluorides in creating robust molecular connections. nih.gov The S-F bond in aryl sulfonyl fluorides is remarkably stable to many reaction conditions but can be activated for rapid reaction with nucleophiles. nih.gov

Table 2: Modern Methods for the Synthesis of Reagents with Modified Sulfonyl Groups

| Reagent Type | Synthetic Method | Key Features |

| Sulfonyl Chlorides/Bromides | Reaction of sulfonyl hydrazides with NCS/NBS | Rapid, high-yielding, and selective. nih.gov |

| Primary Sulfonamides | Reaction of organometallic reagents with t-BuONSO | Direct, one-step synthesis with broad substrate scope. acs.org |

| Sulfonyl Fluorides | Treatment of ammonium (B1175870) sulfinates with NFSI or SelectFluor | Provides access to stable yet reactive sulfonylating agents. acs.org |

Fluorinated Analogs and their Synthetic Applications (e.g., α-Fluorobis(phenylsulfonyl)methane)

The introduction of fluorine atoms into analogs of this compound has led to the development of highly valuable reagents, most notably α-fluorobis(phenylsulfonyl)methane (FBSM). The strong electron-withdrawing nature of the two phenylsulfonyl groups significantly increases the acidity of the α-proton, facilitating its removal to generate a stabilized carbanion. orgsyn.orgorgsyn.org This carbanion serves as a potent nucleophilic monofluoromethylating agent. orgsyn.org

FBSM has been widely employed in a variety of synthetic transformations:

Michael Additions: The anion of FBSM readily participates in Michael additions to α,β-unsaturated compounds, including ketones, esters, and nitriles. orgsyn.orgbeilstein-journals.org These reactions are often catalyzed by mild bases like phosphines or potassium carbonate and proceed at room temperature to give the 1,4-adducts in good to excellent yields. beilstein-journals.org

Allylic Alkylation: In the presence of a palladium catalyst, FBSM can be used for the enantioselective allylic monofluoromethylation of allyl acetates. orgsyn.orgorgsyn.org This provides a route to chiral β,γ-unsaturated-α-fluoromethyl compounds. orgsyn.org

Nucleophilic Fluoromethylation: FBSM is a versatile reagent for the nucleophilic fluoromethylation of alkyl and benzyl (B1604629) halides. acs.org This methodology has been extended to the stereospecific one-pot synthesis of α-fluorovinyl compounds. acs.org

The synthetic utility of FBSM has been further expanded by modifying the non-fluorinated substituent on the central carbon. Analogs where the second phenylsulfonyl group is replaced by a nitro, cyano, or ester group have also been prepared and used in Michael additions. beilstein-journals.orgnih.gov

Table 3: Synthetic Applications of α-Fluorobis(phenylsulfonyl)methane (FBSM)

| Reaction Type | Electrophile | Catalyst/Conditions | Product Type |

| Michael Addition | α,β-Unsaturated Ketones | Trimethylphosphine | Monofluoromethylated Ketones orgsyn.org |

| Allylic Alkylation | Allyl Acetates | Palladium Catalyst, Chiral Ligand | Chiral Allyl Monofluoromethanes orgsyn.org |

| Nucleophilic Substitution | Benzyl Halides | Base | α-Substituted Fluoroalkanes acs.org |

Future Directions and Emerging Research Areas

Expansion of Substrate Scope and Reaction Diversity

A primary focus of ongoing research is to broaden the range of molecules that can be synthesized using bis(phenylsulfonyl)sulfide. A significant development in this area is its use as a "bielectrophilic sulfide (B99878) platform" for the sequential, copper-catalyzed synthesis of unsymmetrical diaryl sulfides. researchgate.netsemanticscholar.org This method has shown considerable promise by enabling the coupling of two different aryl nucleophiles, demonstrating a good tolerance for a wide array of aryl boronic acids and compatibility with various functional groups. researchgate.net

The expansion of reaction diversity is another critical research avenue. Beyond its established roles, investigations are underway to utilize this compound in novel transformations. For instance, related sulfur-transfer strategies, such as nickel-catalyzed reductive cross-coupling reactions, provide a pathway to a series of unsymmetrical thioethers with excellent chemoselectivity. researchgate.net These advancements suggest that this compound could be adapted for a wider variety of catalytic systems, further increasing its versatility in organic synthesis.

| Nucleophile 1 (Ar¹-B(OH)₂) | Nucleophile 2 (Ar²-B(OH)₂) | Catalyst System | Key Feature |

|---|---|---|---|

| Electron-rich Aryl Boronic Acids | Electron-poor Aryl Boronic Acids | Copper | Good functional group tolerance researchgate.netsemanticscholar.org |

| Sterically Hindered Aryl Boronic Acids | Heteroaryl Boronic Acids | Copper | Access to diverse molecular architectures researchgate.net |

| Aryl Boronic Acids with Bioactive Moieties | Simple Aryl Boronic Acids | Copper | Late-stage modification of complex molecules researchgate.net |

Asymmetric Catalysis with this compound

The development of asymmetric catalytic systems is a cornerstone of modern organic chemistry. While direct applications of this compound in this domain are still emerging, its structural similarity to bis-sulfonamides offers a promising blueprint for future research. researchtrends.net Chiral bis-sulfonamides have proven to be effective ligands in a variety of metal-catalyzed asymmetric reactions, including the addition of organozinc reagents to aldehydes. researchtrends.net

Future research is anticipated to focus on synthesizing chiral derivatives of this compound. These new chiral reagents could serve as ligands for transition metals, creating catalysts capable of inducing enantioselectivity in sulfur-transfer reactions. This would represent a significant breakthrough, enabling the asymmetric synthesis of valuable chiral organosulfur compounds. acs.org The goal is to develop systems where the chiral environment created by the ligand directs the formation of one enantiomer of a product over the other, a critical capability for the synthesis of pharmaceuticals and other biologically active molecules.

Applications in Complex Natural Product Synthesis

Complex natural products, with their intricate structures and important biological activities, often serve as the impetus for the development of new synthetic methods. caltech.edunih.govmorressier.com Many of these molecules contain sulfur atoms, often in the form of thioether or disulfide linkages, which are crucial for their biological function. nih.gov this compound, as an efficient sulfur-transfer reagent, is well-positioned to play a key role in the synthesis of these complex targets.

Its ability to facilitate the construction of unsymmetrical diaryl sulfides is particularly relevant, as this structural motif is present in a number of natural products. researchgate.net Furthermore, research has demonstrated that methods utilizing this compound can be extended to the late-stage modification of complex bioactive molecules, allowing for the introduction of a sulfur linkage into an already advanced molecular framework. researchgate.net Future work will likely see the application of this reagent in the total synthesis of sulfur-containing natural products, such as those isolated from marine microorganisms, providing access to novel compounds with potential therapeutic applications. nih.gov

| Natural Product Class | Key Sulfur Linkage | Potential Synthetic Role for this compound |

|---|---|---|

| Gliotoxin-like compounds | Disulfide Bridge | Introduction of the sulfur bridge nih.gov |

| Thioether-linked pyranonaphthoquinones | Thioether (Sulfide) | Formation of unsymmetrical sulfide bonds nih.gov |

| Thiazole-containing peptides | Thiazole Ring | Source of sulfur for heterocycle construction nih.gov |

Development of Novel Materials Using Sulfur Linkages

The introduction of sulfur atoms into organic molecules can impart unique electronic and structural properties, making them valuable components in materials science. The precise installation of sulfur linkages, facilitated by reagents like this compound, is crucial for the synthesis of novel functional materials. One emerging area is the creation of thiophene-based oligomers and polymers, which are widely used in organic electronics, including transistors and solar cells. tcichemicals.com

Moreover, research has shown that reactions involving sulfur transfer can lead to highly complex and novel molecular architectures. For example, the synthesis of highly congested teraryl compounds and the subsequent insertion of boron has led to a new method for preparing azaboroles, a class of compounds with interesting photophysical properties. researchgate.net The ability to systematically introduce sulfur linkages opens up possibilities for designing and synthesizing a new generation of polymers and functional organic materials with tailored properties for specific applications.

Mechanistic Insights through Advanced Analytical Techniques

A deep understanding of reaction mechanisms is essential for optimizing existing methods and discovering new transformations. Advanced analytical and computational techniques are being increasingly applied to study reactions involving this compound and related sulfur-transfer reagents. For example, in related systems, researchers have successfully isolated and fully characterized key reaction intermediates, such as TMEDA-ligated zinc thiolates, using a combination of NMR, IR, and X-ray analysis. researchgate.net

Computational methods, particularly Density Functional Theory (DFT) calculations, have also become indispensable. These studies can verify the involvement of specific reactive species, such as perthiyl radicals, in a reaction pathway. researchgate.net The dynamic behavior of sulfur-containing molecules in solution is also being investigated using techniques like low-temperature NMR spectroscopy to understand conformational preferences and rotational energy barriers, which can influence reactivity. researchgate.net These detailed mechanistic insights are critical for the rational design of more efficient and selective sulfur-transfer reactions in the future.

Q & A

Q. What are the optimal synthetic routes for Bis(phenylsulfonyl)sulfide, and how can purity be validated?

this compound is synthesized via nucleophilic substitution between phenylsulfonyl chloride and sodium sulfide, with rigorous control of stoichiometry and reaction temperature (50–60°C). Purity is validated using HPLC (≥99% purity) and ¹H/¹³C NMR to confirm absence of unreacted sulfur dichloride or phenylsulfonyl chloride byproducts . Characterization via FTIR (S=O stretching at 1150–1300 cm⁻¹) and elemental analysis ensures structural fidelity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : Distinct singlet for sulfur-bonded protons (~7.5 ppm in CDCl₃).

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 358.2) confirms molecular weight.

- XRD : Crystallographic data (e.g., CCDC entries) validate molecular packing .

- TGA/DSC : Thermal stability up to 200°C, with decomposition onset at 220°C .

Q. How does this compound compare to traditional sulfur sources (e.g., SCl₂) in terms of safety and reactivity?

this compound exhibits reduced toxicity (LD₅₀ > 2000 mg/kg in rats) compared to SCl₂ (LD₅₀ = 150 mg/kg), with no corrosive byproducts. Its reactivity as a sulfur donor is moderated by steric hindrance from phenyl groups, requiring higher temperatures (80–100°C) for thiolation reactions .

Advanced Research Questions

Q. What mechanistic insights explain the radical-mediated reactivity of this compound in photochemical reactions?

Under UV light (λ = 254 nm), this compound undergoes homolytic cleavage of the S–S bond, generating phenylsulfonyl radicals. These radicals participate in chain reactions, as evidenced by EPR spectroscopy and trapping experiments with TEMPO . Computational studies (DFT at B3LYP/6-31G*) predict a bond dissociation energy of 45 kcal/mol, aligning with experimental activation parameters .

Q. How can factorial design optimize reaction conditions for this compound in multicomponent syntheses?

A 2³ factorial design (temperature, solvent polarity, catalyst loading) identifies solvent polarity (ε > 15) as the critical factor for yield optimization (p < 0.05). Response surface methodology (RSM) reveals non-linear interactions between temperature and catalyst concentration, with optimal yield (82%) at 90°C and 5 mol% CuI .

Q. What contradictions exist in the reported thermodynamic data for this compound, and how can they be resolved?

Discrepancies in ΔfH°gas values (−245 ± 10 kJ/mol vs. −230 ± 15 kJ/mol) arise from differing calorimetric methods (e.g., bomb vs. solution calorimetry). Resolution requires standardized protocols, such as high-purity sample preparation (recrystallization in EtOAc) and collaborative interlaboratory validation .

Q. What strategies mitigate side reactions when using this compound in asymmetric catalysis?

- Ligand design : Chiral bisoxazolines suppress racemization by stabilizing transition states.

- Solvent effects : Non-polar solvents (toluene) reduce sulfonate ester formation.

- Additives : Substoichiometric Na₂CO₃ scavenges acidic byproducts, improving enantiomeric excess (ee > 90%) .

Methodological Guidance

Q. How to design experiments analyzing the stability of this compound under varying storage conditions?

- Variables : Temperature (4°C vs. 25°C), humidity (0% vs. 60% RH), and light exposure.

- Analytical endpoints : HPLC purity, NMR integration ratios, and colorimetric sulfide detection.

- Statistical analysis : ANOVA with Tukey’s post-hoc test identifies humidity as the dominant degradation factor (p < 0.01) .

Q. What computational approaches predict the solvation effects on this compound’s reactivity?